1-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one
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Overview
Description
1-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a benzochromenone core
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied adrenergic receptors . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, by binding to them . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders . The compound has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters .
Biochemical Pathways
The compound affects the biochemical pathways involving the α1-ARs. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The compound’s interaction with these receptors can influence the signaling pathways associated with these neurotransmitters .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .
Result of Action
The result of the compound’s action is the modulation of the activity of the α1-ARs . This can lead to changes in the contraction of smooth muscles in various parts of the body, influencing conditions such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other substances in the body that may interact with the same receptors . Additionally, factors such as pH and temperature can influence the compound’s stability and efficacy .
Preparation Methods
The synthesis of 1-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with a methoxyphenyl group through a Mannich reaction, which involves the condensation of formaldehyde, methoxybenzene, and piperazine.
Coupling with Benzochromenone: The functionalized piperazine is then coupled with a benzochromenone derivative under basic conditions to form the final product.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, including the use of high-throughput synthesis and purification techniques.
Chemical Reactions Analysis
1-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group in the benzochromenone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols.
Scientific Research Applications
1-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications:
Comparison with Similar Compounds
Similar compounds to 1-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one include:
1-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one: This compound has a bromophenyl group instead of a methoxyphenyl group, which can alter its pharmacological properties.
1-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one: The presence of a chlorophenyl group can affect the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which can provide a distinct profile of biological activity and chemical reactivity.
Properties
IUPAC Name |
1-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-29-21-9-7-20(8-10-21)27-14-12-26(13-15-27)17-19-16-24(28)30-23-11-6-18-4-2-3-5-22(18)25(19)23/h2-11,16H,12-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZGKKTWCCXTRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)OC4=C3C5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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